Product packaging for O-6-Methyl-2'-deoxyguanosine-D3(Cat. No.:)

O-6-Methyl-2'-deoxyguanosine-D3

Cat. No.: B13411458
M. Wt: 284.29 g/mol
InChI Key: BCKDNMPYCIOBTA-LUGGGHJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-6-Methyl-2'-deoxyguanosine-D3 is a stable, deuterium-labeled nucleoside analog critical for studying DNA damage and repair. Its primary research application is serving as an internal standard in mass spectrometry-based assays for the precise quantification of O6-methyl-2'-deoxyguanosine (O6-MeG), a promutagenic DNA lesion caused by alkylating agents . This lesion is of significant research interest as it is one of the most common DNA adducts, arising from both environmental carcinogens and endogenous methylation by S-adenosylmethionine . Due to its altered structure, O6-MeG frequently causes G-to-A mutations during DNA replication by mispairing with thymine, a key event in chemical carcinogenesis . The incorporation of deuterium atoms provides a mass shift that allows for accurate discrimination from the endogenous analyte, minimizing matrix effects and enabling highly sensitive and reproducible pharmacokinetic and toxicokinetic studies. Researchers utilize this compound to investigate the efficacy of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), which functions as a "suicide" repair enzyme by transferring the methyl group from the O6 position of guanine to its own cysteine residue . The methylation status of the MGMT promoter is a key predictor of treatment response to alkylating agents like Temozolomide in cancers such as glioblastoma, making research into this pathway highly relevant for oncology and molecular pharmacology . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O4 B13411458 O-6-Methyl-2'-deoxyguanosine-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N5O4

Molecular Weight

284.29 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(trideuteriomethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1/i1D3

InChI Key

BCKDNMPYCIOBTA-LUGGGHJKSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

Formation and Biological Origin of O6 Methyl 2 Deoxyguanosine Dna Adducts

Endogenous Pathways of Alkylation

Endogenous formation of O6-MeG results from the interaction of DNA with naturally occurring methylating agents within the body. These pathways are a continuous source of DNA damage that must be counteracted by cellular repair mechanisms.

Contribution of S-Adenosylmethionine Metabolism

S-Adenosylmethionine (SAM) is a universal methyl donor in numerous biological reactions, including the methylation of DNA, RNA, proteins, and phospholipids. nih.gov While essential for normal cellular function, SAM can also act as an endogenous source of DNA methylation, leading to the formation of O6-MeG. nih.govacs.org Although the N7 position of guanine (B1146940) is the most frequent site of methylation, the formation of O6-MeG is particularly pro-mutagenic. nih.gov The non-enzymatic transfer of a methyl group from SAM to the O6 position of guanine is a spontaneous event that contributes to the background level of this DNA lesion.

Role of Endogenous N-Nitrosation Processes

Endogenously formed N-nitroso compounds (NOCs) are another significant source of O6-MeG. nih.gov These compounds can be synthesized in the gastrointestinal tract through the reaction of nitrite or other nitrogen oxides with secondary amines and N-alkylamides. wikipedia.org Dietary sources, such as red meat, can provide the precursor amines for this reaction. wikipedia.org Furthermore, conditions of chronic inflammation can enhance the production of nitric oxide, which can favor the formation of NOCs in the large intestine. wikipedia.org These endogenously formed NOCs can then spontaneously or through metabolic activation generate reactive species that methylate DNA, resulting in the formation of O6-MeG and other DNA adducts. nih.govoup.com For instance, N-nitroso glycocholic acid, derived from the nitrosation of a bile component, has been shown to induce the formation of O6-MeG. oup.com

Exogenous Carcinogen-Induced Formation

Exposure to a variety of external agents can lead to the formation of O6-MeG in DNA. These exogenous sources include environmental pollutants, certain therapeutic drugs, and dietary components.

Alkylation by Environmental Methylating Agents (e.g., N-methyl-N-nitrosourea)

Environmental exposure to direct-acting alkylating agents, such as N-methyl-N-nitrosourea (MNU), is a well-established cause of O6-MeG formation. nih.gov MNU is a potent carcinogen that does not require metabolic activation to methylate DNA. oup.com Studies have shown that administration of MNU to rats leads to the accumulation of O6-MeG in the DNA of various tissues, including mammary glands. nih.gov The persistence of this adduct in DNA is linked to the induction of cancer. nih.gov Occupational exposure to nitrosamines, for example in the rubber industry, has also been associated with the presence of O6-MeG adducts in the peripheral blood lymphocytes of workers. nih.gov

Metabolically Activated Compounds (e.g., Temozolomide (B1682018), Azoxymethane)

Several compounds require metabolic activation to become potent methylating agents.

Temozolomide (TMZ) is an alkylating agent used in cancer chemotherapy, particularly for gliomas. scienceopen.comnih.gov While effective in killing cancer cells, TMZ also induces the formation of O6-MeG in DNA as part of its mechanism of action. scienceopen.comnih.gov The therapeutic effect of TMZ is largely dependent on the cell's ability to repair this lesion. nih.gov

Azoxymethane (AOM) is a procarcinogen used in experimental models to induce colon cancer in rodents. nih.govsahmri.org.au AOM is metabolized in the body to a reactive methylating species that forms O6-MeG adducts in the DNA of the colon and other tissues. nih.govnih.gov The formation of O6-MeG following AOM administration is rapid, occurring within hours of exposure. sahmri.org.aunih.gov

Compound Activation Primary Tissue Affected (in studies) Key Research Finding
Temozolomide Spontaneous decomposition at physiological pHBrain (in glioma treatment)Induces O6-MeG as a key cytotoxic lesion. scienceopen.comnih.gov
Azoxymethane Metabolic activation by cytochrome P450 enzymesColon, Liver, KidneyRapid formation of O6-MeG within 2 hours of exposure in rats. sahmri.org.aunih.gov

Formation by Dietary Components and Metabolites

Certain dietary components and their metabolites can also lead to the formation of O6-MeG. As mentioned earlier, N-nitroso compounds (NOCs) are found in some foods like bacon, sausages, and cheese, and can also be formed in the gut after consuming red meat. wikipedia.orgoup.com These dietary NOCs, upon metabolic activation, can methylate DNA and form O6-MeG. oup.com Additionally, some dietary factors may influence the levels of O6-MeG. For example, studies in rats have shown that dietary fish oil may reduce the levels of AOM-induced O6-methylguanine DNA adducts in the colon. nih.gov

Dietary Factor Mechanism of O6-MeG Formation Example Food Sources
N-nitroso compounds (NOCs) Direct or metabolically activated methylation of DNA. oup.comBacon, sausages, cheese, smoked fish. wikipedia.orgoup.com
Red Meat Consumption Provides precursors for endogenous N-nitrosation in the gut. wikipedia.orgoup.comBeef, pork, lamb.

Mechanistic Insights into Adduct Formation Chemistry

The formation of O6-methyl-2'-deoxyguanosine (O6-MeG) in DNA is a critical area of study in molecular toxicology and carcinogenesis. This DNA adduct can arise through several distinct chemical mechanisms, each contributing to its presence in biological systems. Understanding these pathways is essential for elucidating the sources of DNA damage and the subsequent biological consequences.

Direct Alkylation of Guanine Residues in DNA

The most direct pathway to the formation of O6-methyl-2'-deoxyguanosine is the direct alkylation of the guanine base within the DNA double helix. This reaction involves the covalent attachment of a methyl group to the oxygen atom at the 6th position of the guanine ring. The agents responsible for this modification are known as alkylating agents and can be classified based on their reaction mechanism. nih.gov

SN1 (unimolecular nucleophilic substitution) type methylating agents, such as N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are particularly effective at forming O6-MeG. nih.gov These compounds generate highly reactive methylating intermediates that can attack the oxygen atoms on DNA bases. nih.gov In contrast, SN2 (bimolecular nucleophilic substitution) type agents, like methyl methanesulfonate (MMS), tend to react with nitrogen atoms in the DNA bases. nih.gov While N7-methylation of guanine is the most frequent lesion caused by many methylating agents, the formation of O6-MeG is considered more mutagenic because it can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations. nih.govoup.comwikipedia.orgyoutube.com

The chemical reactivity of the O6 position of guanine makes it susceptible to electrophilic attack by the methylating species. Endogenous sources of methylation, such as S-adenosylmethionine, can also contribute to the formation of O6-MeG, highlighting that this DNA lesion can arise from both external and internal cellular processes. nih.govwikipedia.orgnih.gov

Incorporation of Alkylated Deoxyguanosine Triphosphate from Precursor Pools

Besides the direct modification of DNA, O6-methyl-2'-deoxyguanosine can also be incorporated into the genome during DNA synthesis. This pathway involves the enzymatic incorporation of a modified nucleotide precursor, O6-methyldeoxyguanosine triphosphate (O6-MedGTP), from the cellular deoxyribonucleoside triphosphate (dNTP) pool. nih.govscilit.comnih.gov

Studies have shown that modified nucleoside 5'-triphosphates, including O6-MedGTP, can be synthesized and serve as substrates for DNA polymerases. nih.govscilit.comnih.gov In vitro assays using DNA polymerases have demonstrated that O6-methyldeoxyguanosine monophosphate (O6-MedGMP) is incorporated into newly synthesized DNA strands. nih.govscilit.com This incorporation is template-dependent, occurring opposite thymine bases. nih.gov

Once incorporated into the DNA strand, the O6-MedGMP lesion can lead to errors in subsequent rounds of DNA replication. nih.gov The presence of the methyl group on the oxygen atom of guanine disrupts the normal Watson-Crick base pairing with cytosine and instead favors pairing with thymine. wikipedia.orgyoutube.com This mispairing potential underscores the mutagenic nature of this adduct, regardless of whether it is formed by direct alkylation or by incorporation of a modified precursor. nih.govnih.gov Cellular enzymes like MutT homologue 1 (MTH1) can hydrolyze oxidized or methylated nucleotides such as O6-methyl-dGTP in the precursor pool, thus preventing their incorporation into DNA and reducing potential genotoxicity. researchgate.net

Concomitant Formation of Related O6-Adducts (e.g., O6-Carboxymethyl-2'-deoxyguanosine)

In certain instances, the formation of O6-methyl-2'-deoxyguanosine occurs alongside other related O6-adducts, such as O6-carboxymethyl-2'-deoxyguanosine (O6-CMdG). This concomitant formation has been observed following exposure to nitrosated glycine derivatives. nih.govacs.orgacs.org Compounds like N-acetyl-N'-nitroso-N'-prolylglycine (APNG), azaserine (AS), and potassium diazoacetate (KDA) have been shown to produce both O6-CMdG and O6-MeG in DNA. nih.govacs.org Similarly, mesyloxyacetic acid (MAA) was also found to generate both of these O6-adducts. nih.govacs.org

The prevailing hypothesis for the formation of O6-MeG from these carboxymethylating precursors is that they undergo decarboxylation at some stage during their decomposition pathways, leading to a methylating agent. nih.govacs.org The ratio of O6-CMdG to O6-MeG varies depending on the specific compound. nih.govacs.org For instance, APNG results in a higher proportion of methylation compared to azaserine. nih.govacs.org The formation of O6-MeG from nitrosated glycine derivatives in vitro suggests a potential source for this adduct in human tissues, as dietary glycine may be nitrosated in the gastrointestinal tract. nih.govacs.orgnih.gov

CompoundRatio of O6-Carboxymethyl-2'-deoxyguanosine to O6-Methyl-2'-deoxyguanosine (O6-CM:O6-Me)
N-acetyl-N'-nitroso-N'-prolylglycine (APNG)10
Potassium Diazoacetate (KDA)16
Mesyloxyacetic Acid (MAA)18
Azaserine (AS)39

Data sourced from studies on the treatment of calf thymus DNA with various nitrosated glycine derivatives and related compounds. nih.govacs.org

Molecular Recognition and Processing of O6 Methyl 2 Deoxyguanosine Lesions in Dna

DNA Replication Fidelity and Mutagenic Potential

The formation of O6-MeG in the DNA template can have profound effects on the fidelity of DNA replication. The altered chemical nature of the guanine (B1146940) base disrupts the normal Watson-Crick base pairing, leading to errors during DNA synthesis.

Preferential Mis-pairing with Thymine (B56734) during DNA Synthesis

During DNA replication, the presence of O6-MeG in the template strand often leads to the incorrect incorporation of thymine (T) instead of cytosine (C) opposite the lesion. researchgate.netnih.gov This mispairing is a critical event that underlies the mutagenic potential of O6-MeG. While DNA polymerases can incorporate both cytosine and thymine opposite O6-MeG, the insertion of thymine is often favored. nih.gov This preference can be attributed to the altered hydrogen bonding capabilities of the methylated guanine base.

Induction of Guanine to Adenine (B156593) (G→A) Transversions

The preferential mis-pairing of O6-MeG with thymine has a direct and significant consequence: the induction of guanine to adenine (G→A) transition mutations. nih.gov When the DNA strand containing the O6-MeG:T mispair undergoes a subsequent round of replication, the thymine base will correctly pair with an adenine (A), effectively substituting the original guanine with an adenine in the daughter strand. This G→A transition is a hallmark of the mutagenicity associated with O6-MeG and is a key mechanism by which alkylating agents can lead to cancer. researchgate.netnih.gov

Structural Elucidation of O6-Methyl-2'-deoxyguanosine Pairing in Duplex DNA (e.g., Wobble Base Pair Formation)

Structural studies have provided detailed insights into how O6-MeG interacts with other bases within the DNA duplex. When paired with cytosine, O6-MeG typically forms a "wobble" base pair. nih.govnih.gov In this non-canonical arrangement, the bases are shifted relative to their positions in a standard Watson-Crick pair, leading to a less stable duplex. nih.gov

Conversely, the O6-MeG:T mispair can adopt a conformation that is structurally similar to a canonical Watson-Crick base pair. nih.gov This structural mimicry allows the O6-MeG:T pair to be more readily accommodated within the active site of DNA polymerases, contributing to the preferential incorporation of thymine opposite the lesion. The ability of O6-MeG to form these alternative base-pairing structures is a key factor in its ability to evade the proofreading mechanisms of DNA polymerases and cause mutations. nih.gov

DNA Repair Mechanisms for O6-Methyl-2'-deoxyguanosine Adducts

To counteract the deleterious effects of DNA lesions like O6-MeG, cells have evolved sophisticated DNA repair mechanisms. The primary defense against O6-MeG is a direct reversal repair pathway mediated by a specific protein.

Direct Reversal by O6-Alkylguanine DNA Alkyltransferase (AGT/MGMT)

The main protein responsible for repairing O6-MeG is O6-Alkylguanine DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). acs.orgacs.orgwikipedia.org This protein plays a crucial role in protecting the genome from the mutagenic effects of alkylating agents. acs.orgnih.gov AGT is not a true enzyme in the catalytic sense, as it acts in a stoichiometric manner and is consumed in the reaction. wikipedia.org

Stoichiometric Demethylation Process and Enzyme Inactivation

The repair process carried out by AGT involves the direct transfer of the methyl group from the O6 position of guanine to a specific cysteine residue within the AGT protein itself. acs.orgnih.govresearchgate.net This transfer restores the original guanine base in the DNA, thereby correcting the lesion in a single step.

Kinetics of AGT/MGMT-Mediated Repair: Sequence Context Dependence and Flanking Nucleobase Effects

The repair of O-6-Methyl-2'-deoxyguanosine (O6-Me-dG) is principally carried out by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). nih.gov This protein directly transfers the methyl group from the guanine to a cysteine residue within its own active site, a process that restores the normal guanine base. nih.gov The kinetics of this repair mechanism are not uniform and can be significantly influenced by the local DNA sequence context. nih.govumn.edu

Early research suggested that the repair efficiency of AGT could be dependent on the nucleobases flanking the O6-Me-dG lesion due to their effects on DNA conformation and energetics. nih.gov The repair process involves multiple steps: AGT binding to the DNA, flipping of the adducted nucleotide out of the DNA helix and into the protein's active site, and the subsequent SN2-type displacement of the methyl group. umn.edu While the initial binding and nucleotide flipping are rapid and generally unaffected by the DNA sequence, the rate-limiting step is the alkyl transfer itself, which shows dependence on both the nature of the alkyl group and the surrounding sequence. umn.edu

A study investigating the repair of O6-Me-dG within a DNA sequence from the K-ras protooncogene developed a novel HPLC-ESI+-MS/MS method to analyze the repair kinetics. nih.gov This research examined O6-Me-dG adducts at various positions within a sequence representing codons 8-17 of the K-ras gene. nih.gov The findings indicated that the second-order rate constants for the repair of O6-Me-dG at the first and second positions of codon 12 (5'-GGT-3') were comparable, with values of 1.4 x 10(7) M(-1) s(-1) and 7.4 x 10(6) M(-1) s(-1), respectively. nih.gov This suggests that for this specific, highly mutable sequence, the repair by AGT may not be the primary determinant of its mutational susceptibility. nih.gov

ParameterValueReference
Second-order rate constant for repair of O6-Me-dG at the first position of K-ras codon 121.4 x 10(7) M(-1) s(-1) nih.gov
Second-order rate constant for repair of O6-Me-dG at the second position of K-ras codon 127.4 x 10(6) M(-1) s(-1) nih.gov

The relative rates of AGT-mediated repair are also dependent on the type of alkyl group, with the general order being benzyl (B1604629) > methyl > ethyl » 2-hydroxyethyl > 4-(3-pyridyl)-4-oxobutyl. umn.edu The slow repair of these lesions in particular DNA sequences can contribute to the specific patterns of mutations observed in various human cancers. umn.edu

Regulatory Mechanisms of AGT/MGMT Expression and Activity (e.g., Promoter Hypermethylation)

The expression of the MGMT gene, which encodes the AGT protein, is a critical factor in the cellular capacity to repair O6-Me-dG lesions. One of the primary mechanisms for regulating MGMT expression is epigenetic silencing through promoter hypermethylation. nih.govnih.gov The MGMT gene promoter contains CpG islands, which are regions with a high frequency of cytosine-guanine dinucleotides. nih.gov When these CpG sites become methylated, it leads to transcriptional inactivation of the gene, resulting in reduced or absent AGT protein expression. nih.govnih.gov

This epigenetic silencing is a frequent event in the progression of various cancers, including astrocytomas and gastrointestinal tract (GIT) cancers. nih.govnih.gov In astrocytomas, MGMT promoter hypermethylation is considered an early and consistent event. nih.gov Studies have shown a correlation between MGMT promoter hypermethylation and G:C>A:T transition mutations in the TP53 gene, particularly at CpG sites. nih.gov The proposed mechanism involves the enhanced formation of adducts at methylated CpG sites, where a 5-methylcytosine (B146107) adjacent to an O6-methylated guanine can impede the repair activity of AGT. nih.gov

In gastrointestinal cancers, a study of patients from Kashmiri origin found significant frequencies of MGMT promoter methylation in stomach (41.4%), esophageal (34.2%), and colorectal (44.2%) cancers, compared to much lower rates in adjacent normal tissues. nih.gov This hypermethylation was associated with a downregulation of MGMT protein expression, suggesting it is a key mechanism for the loss of AGT activity in these tumors. nih.gov

Cancer TypeMGMT Promoter Methylation FrequencyReference
Stomach Cancer41.4% nih.gov
Esophageal Cancer34.2% nih.gov
Colorectal Cancer44.2% nih.gov

Furthermore, the expression of MGMT can be induced by various agents. Studies in rat hepatoma cells have shown that exposure to methylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and ionizing radiation can increase MGMT mRNA levels. nih.gov The glucocorticoid hormone dexamethasone (B1670325) has also been shown to induce MGMT mRNA, indicating hormonal regulation of this DNA repair gene. nih.gov This induction is due to the activation of the MGMT promoter. nih.gov

Mismatch Repair (MMR) Pathway Involvement

When O-6-Methyl-2'-deoxyguanosine is not repaired by AGT prior to DNA replication, it can lead to the insertion of thymine opposite the lesion, creating an O6-Me-dG:T mismatch. This mismatch is a substrate for the Mismatch Repair (MMR) system. nih.govnih.gov

Recognition of O6-Methyl-2'-deoxyguanosine:Thymine Mismatches

The MMR system is responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. In eukaryotes, the MutSα complex, a heterodimer of MSH2 and MSH6, is responsible for recognizing base-base mismatches, including the O6-Me-dG:T pair. nih.gov The recognition of this mismatch by MutSα is a critical initiating step in the MMR pathway. nih.gov

Role in Downstream DNA Damage Response Signaling and Futile Cycling

Following the recognition of the O6-Me-dG:T mismatch by MutSα, the MMR machinery attempts to repair the "error". However, because the O6-Me-dG lesion resides on the template strand, the MMR system, which is directed to the newly synthesized strand, removes the thymine opposite the lesion. nih.gov DNA polymerase then re-synthesizes the strand, but due to the continued presence of O6-Me-dG on the template, it is likely to re-insert a thymine, thus recreating the mismatch. nih.gov

This leads to a process known as "futile cycling," where the MMR system engages in repeated, non-productive rounds of excision and resynthesis. nih.govnih.govoup.com These futile cycles can result in the formation of persistent single-stranded DNA gaps. nih.gov The accumulation of these gaps, coated by Replication Protein A (RPA), can activate the ATR-ATRIP checkpoint kinase complex, leading to a full-blown DNA damage response (DDR). nih.gov This can ultimately trigger cell cycle arrest and apoptosis. nih.govoup.com

Alternatively, these persistent single-strand gaps can lead to the collapse of the replication fork in the subsequent round of DNA synthesis, resulting in the formation of DNA double-strand breaks (DSBs). nih.gov These DSBs then activate a checkpoint response, often involving the p53 tumor suppressor, which can also lead to apoptosis. nih.gov There is also evidence suggesting that MMR proteins may directly signal to the DDR pathway by interacting with key signaling kinases like ATR and ATM. nih.gov

Cellular Consequences of Unrepaired O6-Methyl-2'-deoxyguanosine Lesions

The persistence of O-6-Methyl-2'-deoxyguanosine lesions in the genome, particularly when the AGT repair mechanism is deficient or overwhelmed, can lead to significant cellular stress and adverse outcomes.

Induction of Replication Stress and DNA Damage Response

Unrepaired O6-Me-dG lesions are a direct source of replication stress. During DNA synthesis, the replication machinery can be hindered by these adducted bases. mdpi.com The misincorporation of thymine opposite O6-Me-dG and the subsequent engagement of the MMR pathway, as described above, are major contributors to this stress. nih.gov

The futile cycling of the MMR system at O6-Me-dG:T mismatches leads to the accumulation of single-stranded DNA gaps in the newly replicated DNA. nih.gov This has been observed in vivo following treatment with methylating agents. nih.gov The presence of these gaps and the potential for replication fork collapse are potent triggers of the DNA Damage Response (DDR). nih.govmdpi.com

The DDR is a complex signaling network that senses DNA damage and orchestrates a cellular response that includes cell cycle arrest and the activation of DNA repair pathways. mdpi.comnih.gov In the context of O6-Me-dG, the DDR is activated in an MMR-dependent manner. nih.gov Studies have shown that cells treated with methylating agents exhibit cell cycle perturbations in both the first and second cell cycles following treatment. nih.gov At lower levels of damage, a transient arrest in the second S-phase may occur, followed by cell survival. nih.gov However, at higher damage levels, this S-phase arrest can become permanent, coinciding with a halt in DNA replication and the initiation of apoptosis. nih.gov Key players in this DDR signaling network include the kinases ATM and ATR, as well as their downstream effectors CHK1, CHK2, and p53. nih.gov

Molecular Pathways of Cell Fate Determination (e.g., Apoptosis, Parthanatos)

The cellular response to O6-Methyl-2'-deoxyguanosine lesions ultimately determines the cell's fate, with apoptosis and parthanatos being two key outcomes.

Apoptosis: The sustained cell cycle arrest triggered by the processing of O6-MeG lesions by the MMR system is a primary trigger for apoptosis, or programmed cell death. nih.govnih.gov The persistent DNA damage signals, amplified by the futile repair cycles, lead to the activation of an apoptotic signaling cascade. nih.govnih.gov Key proteins involved include ATM, H2AX, CHK1, and the tumor suppressor p53. nih.govnih.gov The activation of p53 can upregulate the expression of pro-apoptotic proteins. nih.gov In human lymphocytes, for example, O6-MeG-triggered apoptosis requires DNA replication and is mediated by p53 and the Fas/CD95/Apo-1 receptor. nih.gov The conversion of the initial lesion into DNA double-strand breaks during replication appears to be a critical step that initiates the apoptotic cascade. nih.gov The recognition of the O6-MeG:T mismatch by the MutSα and MutLα components of the MMR system is essential for inducing this apoptotic response. jax.org

Parthanatos: In addition to apoptosis, extensive DNA damage from O6-MeG lesions can trigger another form of programmed cell death called parthanatos. This pathway is characterized by the hyperactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). oup.comnih.gov PARP-1 is a DNA damage sensor that, upon detecting DNA strand breaks (such as those generated by futile MMR activity), becomes highly activated. oup.combiorxiv.org This overactivation leads to the massive synthesis of poly(ADP-ribose) polymers, which depletes the cell's stores of NAD+ and ATP, leading to an energy crisis and ultimately cell death. nih.gov The process can also involve the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus to mediate large-scale DNA fragmentation. childrensmercy.org Research has identified PARP-1 as a central player in cancer cell death induced by alkylating agents that generate O6-MeG. oup.comnih.govbiorxiv.org

Contribution to Genomic Instability and Mutational Signatures

If O6-Methyl-2'-deoxyguanosine lesions are not repaired before DNA replication, they become a major source of genomic instability and contribute to a specific pattern of mutations.

Genomic Instability: The primary mechanism by which O6-MeG induces genomic instability is through its miscoding nature. During replication, it preferentially pairs with thymine, leading to the incorporation of an incorrect base. jax.orgaacrjournals.org If this O6-MeG:T mismatch is not corrected, a subsequent round of replication will fix a G:C to A:T transition mutation in the genome. jax.orgnih.govaacrjournals.org Furthermore, the persistent attempts by the MMR system to repair these mismatches can lead to the formation of DNA strand breaks. nih.govaacrjournals.org These breaks, if not properly repaired, can result in more complex genomic rearrangements, such as chromosomal aberrations and deletions, further destabilizing the genome. nih.gov The transformation of O6-MeG lesions into chromosomal aberrations is a process that can require two cycles of DNA replication. nih.gov

Mutational Signatures: The characteristic G:C to A:T transition mutations caused by O6-MeG lesions are a hallmark of exposure to certain alkylating agents. In the field of cancer genomics, this specific pattern of mutations is known as a "mutational signature." oup.comyoutube.com O6-MeG is strongly associated with COSMIC Signature SBS11. oup.commutationalsignatures.com This signature is frequently observed in tumors from patients treated with the alkylating chemotherapy drug temozolomide (B1682018), which methylates guanine at the O6 position. oup.comyoutube.com The presence and prevalence of SBS11 in a tumor's genome can provide valuable information. It suggests exposure to an alkylating agent and often indicates a deficiency in the O6-methylguanine-DNA methyltransferase (MGMT) repair protein, which normally reverses this type of damage directly. aacrjournals.orgoup.comnih.gov Therefore, analyzing mutational signatures has become a powerful tool for understanding the mutational processes that drive cancer and can inform therapeutic strategies. biorxiv.orgyoutube.com

Advanced Analytical Methodologies for Detection and Quantification of O6 Methyl 2 Deoxyguanosine

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope dilution mass spectrometry (IDMS) is widely regarded as a gold standard for the quantification of DNA adducts due to its high accuracy, precision, and sensitivity. nih.govresearchgate.net This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. researchgate.net The isotopically labeled compound, in this case, O-6-Methyl-2'-deoxyguanosine-D3, serves as an internal standard.

Use of this compound as an Internal Standard for Absolute Quantification

This compound is a deuterated analog of O-6-methyl-2'-deoxyguanosine, meaning that three of its hydrogen atoms have been replaced with deuterium (B1214612). This substitution results in a molecule that is chemically identical to the analyte but has a different mass. nih.govnih.gov When added to a biological sample, this compound behaves in the same way as the endogenous O-6-methyl-2'-deoxyguanosine throughout the sample preparation and analysis process, including extraction, derivatization, and chromatographic separation. researchgate.net

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations or losses that occur during sample handling are compensated for. researchgate.net This allows for the precise and absolute quantification of O-6-methyl-2'-deoxyguanosine in the original sample. nih.govresearchgate.net For instance, a highly sensitive quantitative assay based on high-performance liquid chromatography-UV-tandem mass spectrometry (LC-UV-MS-MS) was developed to measure N7-methyl-2'-deoxyguanosine (N7-MedG) and O6-methyl-2'-deoxyguanosine (O6-MedG) in DNA hydrolysates using their respective [2H3]-labeled isotopologues as internal standards. nih.gov

Advantages of IDMS for Trace DNA Adduct Analysis

The use of IDMS offers several key advantages for the analysis of DNA adducts, which are often present at trace levels (0.01–10 adducts per 10⁸ normal nucleotides). nih.govacs.org These advantages include:

High Accuracy and Precision: By correcting for sample loss and ionization suppression, IDMS provides highly accurate and reproducible quantification. researchgate.netnih.gov

Enhanced Sensitivity: The use of an internal standard improves the signal-to-noise ratio, allowing for the detection and quantification of very low levels of adducts. nih.govresearchgate.net The limits of quantification for O(6)-mdGuo have been reported to be as low as 24 fmol on column. nih.gov

Specificity: The mass spectrometer can selectively detect the specific mass-to-charge ratios of the analyte and the internal standard, minimizing interference from other components in the sample matrix. nih.gov

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer. The internal standard experiences the same matrix effects as the analyte, allowing for accurate correction. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern DNA adduct analysis, combining the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Chromatographic Separation

Ultra-high performance liquid chromatography (UHPLC) has largely replaced conventional high-performance liquid chromatography (HPLC) in many applications due to its superior performance. nih.govresearchgate.net UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for:

Higher Resolution and Better Separation: The smaller particle size leads to more efficient separation of analytes from complex mixtures. researchgate.net

Faster Analysis Times: UHPLC methods can significantly reduce the time required for chromatographic separation. nih.govresearchgate.net

Increased Sensitivity: The sharper and narrower peaks produced by UHPLC result in higher signal intensity and improved sensitivity. researchgate.net

In the context of O-6-methyl-2'-deoxyguanosine analysis, UHPLC is used to separate the adduct from other nucleosides and components of the DNA hydrolysate before it enters the mass spectrometer. nih.govnih.gov For example, a UPLC-MS/MS method was developed for the analysis of O6-methylguanine using a C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the confident identification of analytes. acs.org This is particularly important in "adductomics" studies, where the goal is to identify unknown DNA adducts. acs.org The key advantages of HRMS include:

Increased Specificity: The ability to measure mass with high accuracy (typically to within a few parts per million) allows for the differentiation of ions with very similar nominal masses, reducing the likelihood of false positives. acs.orgucdavis.edu

Elemental Composition Determination: The accurate mass of an ion can be used to determine its elemental composition, providing crucial information for the identification of unknown compounds. acs.org

Orbitrap mass analyzers are a type of HRMS instrument that have been successfully used for the quantification of small molecules and have shown excellent sensitivity for detecting trace amounts of DNA adducts in complex samples. nih.gov

Tandem Mass Spectrometry (MS/MS) Modes (e.g., Multiple Reaction Monitoring, All-Ion Fragmentation Acquisition)

Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis by fragmenting the analyte ions and detecting the resulting product ions. nih.govnih.gov This technique is essential for the sensitive and selective quantification of DNA adducts. nih.govnih.gov

Multiple Reaction Monitoring (MRM): MRM is a highly sensitive and selective MS/MS technique commonly performed on triple quadrupole mass spectrometers. nih.govnih.gov In an MRM experiment, the first quadrupole selects the precursor ion (the protonated O-6-methyl-2'-deoxyguanosine), the second quadrupole acts as a collision cell where the ion is fragmented, and the third quadrupole selects a specific product ion for detection. nih.gov This process filters out most of the chemical noise, resulting in a very high signal-to-noise ratio. nih.gov For O-6-methyl-2'-deoxyguanosine, a common fragmentation is the loss of the deoxyribose moiety. acs.org The MRM transition for O6-methylguanine has been reported as m/z 165.95 → 149. nih.gov

All-Ion Fragmentation (AIF): AIF is a data-independent acquisition strategy where all ions entering the mass spectrometer are fragmented. researchgate.net This approach allows for the acquisition of MS/MS data for all compounds in a sample without pre-selecting specific precursor ions. researchgate.net While more complex to process, AIF data provides a comprehensive fragmentation map that can be used for both targeted quantification and the retrospective identification of unknown compounds. researchgate.net

Sample Preparation and Enrichment Strategies for DNA Hydrolysates

The analysis of O6-Me-dG from biological samples necessitates meticulous sample preparation to isolate the adduct from a complex mixture of normal nucleosides, proteins, and other cellular components. nih.gov This preparatory phase is critical for achieving the sensitivity and specificity required for accurate quantification.

Enzymatic Digestion to Deoxyribonucleosides

To analyze O6-Me-dG, DNA must first be broken down into its constituent deoxyribonucleosides. nih.govnih.gov This is typically achieved through enzymatic hydrolysis. A common and effective method involves a two-step enzymatic digestion process. researchgate.netresearchgate.net Initially, nuclease P1 is used to digest the DNA into deoxyribonucleoside 3'-monophosphates at a pH of around 5.0-5.4. researchgate.netnih.govnih.gov Nuclease P1 is an endonuclease that can cleave both single and double-stranded DNA and RNA. pubcompare.ai Following this, the pH is adjusted to between 7.5 and 8.0, and alkaline phosphatase is added to catalyze the removal of the phosphate (B84403) group, yielding the desired deoxyribonucleosides. researchgate.netresearchgate.netpubcompare.ai

Simplified one-step protocols have also been developed to streamline this process, making it more suitable for high-throughput analyses. nih.govnih.gov These protocols often utilize a cocktail of enzymes, such as benzonase, phosphodiesterase I, and alkaline phosphatase, that can work under the same reaction conditions. nih.gov This single-step digestion is compatible with LC-MS/MS analysis and provides comparable recoveries to the more traditional, multi-step procedures. nih.govnih.gov

A typical protocol for the two-step enzymatic digestion is outlined in the table below.

Table 1: Two-Step Enzymatic DNA Digestion Protocol

Step Procedure Reagents Conditions
1. Denaturation & Nuclease P1 Digestion Denature DNA, then add nuclease P1. 40mM Sodium Acetate (pH 5.0-5.4), 0.4mM ZnCl₂, Nuclease P1 (5U/mL) 95-100°C for 10 min (denaturation), then 37°C for 30 min (digestion). researchgate.netresearchgate.net
2. Alkaline Phosphatase Digestion Adjust pH and add alkaline phosphatase. 1M Tris (pH 7.5), Alkaline Phosphatase (10U/mL) 37°C for 30 min. researchgate.netresearchgate.net
3. Inactivation Inactivate enzymes. Heat 95°C for 10 min. researchgate.net

Solid-Phase Extraction (SPE) for Modified Nucleoside Enrichment

Following enzymatic digestion, solid-phase extraction (SPE) is a widely used technique to purify and concentrate the modified nucleosides from the DNA hydrolysate. nih.govresearchgate.netdergipark.org.trhacettepe.edu.tr SPE is a form of chromatography where the sample is passed through a solid sorbent that retains the analyte of interest. sigmaaldrich.com This allows for the removal of interfering substances such as salts and the much more abundant normal deoxynucleosides. nih.gov

For O6-Me-dG, reversed-phase SPE cartridges, such as those containing C18-bonded silica, are commonly employed. diva-portal.orgresearchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the enriched adducts with an organic solvent like methanol. diva-portal.orgthermofisher.com The efficiency of the extraction can be very high, with one study reporting a recovery of 92% for a similar modified nucleoside, 8-hydroxy-2'-deoxyguanosine, using a C18 cartridge. researchgate.net To handle the chemical diversity of all potential DNA adducts in a sample, combinations of different SPE sorbents can be used in a multiphase SPE approach. nih.gov

The basic steps for a generic SPE method are detailed in the table below.

Table 2: General Solid-Phase Extraction (SPE) Protocol

Step Description Common Solvents
1. Conditioning Wets the sorbent to ensure consistent interaction with the sample. Methanol followed by water or an aqueous buffer. thermofisher.com
2. Sample Loading The DNA hydrolysate is passed through the cartridge. The sample is typically loaded in an aqueous solution. thermofisher.com
3. Washing Removes interfering components that did not bind strongly to the sorbent. An aqueous buffer or a weak organic solvent mixture. thermofisher.com
4. Elution A stronger solvent is used to desorb the analyte from the sorbent. Methanol or acetonitrile, sometimes with a modifier like ammonium (B1175870) hydroxide. thermofisher.com

Immunoaffinity Chromatography for Selective Adduct Isolation

For highly selective enrichment of O6-Me-dG, immunoaffinity chromatography is a powerful technique. nih.govnih.gov This method utilizes monoclonal antibodies that specifically recognize and bind to the O6-Me-dG adduct. nih.govcloud-clone.comnih.gov These antibodies are immobilized on a solid support material, creating an affinity column. nih.govnih.gov

When the DNA hydrolysate is passed through the column, the O6-Me-dG is selectively retained by the antibodies, while other nucleosides and components of the mixture pass through. nih.govnih.gov The bound adduct can then be eluted under conditions that disrupt the antibody-antigen interaction, yielding a highly purified sample. nih.gov This technique offers excellent purification and can significantly enhance the sensitivity of detection, with a reported detection limit of approximately one O6-Me-dG molecule in 10⁸ normal deoxyguanosines when using 100 micrograms of DNA. nih.gov Various supports for immobilizing the antibodies have been explored, including CNBr-activated Sepharose and periodate-activated Sepharose, with the latter showing higher binding capacity. nih.gov

DNA Adductomics Approaches for Comprehensive Profiling

DNA adductomics aims to comprehensively identify and quantify the entire spectrum of DNA adducts in a biological sample. researchgate.netfrontiersin.org This global approach provides a more complete picture of DNA damage resulting from various exposures. nih.gov

Targeted Quantification of Known O6-Methyl-2'-deoxyguanosine Levels

While adductomics can be untargeted to discover new adducts, a targeted approach is often used for the precise quantification of known adducts like O6-Me-dG. nih.govnih.gov This is typically accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. nih.govnih.govnih.gov In this method, a known amount of a stable isotope-labeled internal standard, such as this compound, is added to the sample. nih.govacs.orgnih.gov

The sample is then analyzed by LC-MS/MS, monitoring the specific mass transitions for both the native O6-Me-dG and the labeled internal standard. nih.govresearchgate.net The ratio of the signal from the native adduct to the signal from the internal standard allows for very accurate and precise quantification, correcting for any sample loss during preparation and for variations in instrument response. nih.gov This targeted approach is highly sensitive, with limits of quantification reported to be as low as 0.2 adducts per 10⁸ nucleotides. nih.gov

Below is a table summarizing research findings on the targeted quantification of O6-Me-dG.

Table 3: Research Findings on Targeted Quantification of O-6-Methyl-2'-deoxyguanosine

Study Focus Matrix Key Findings Reference
Method Validation Mouse Liver DNA Limit of quantification was ≤0.2 adducts/10⁸ nucleotides. Levels in untreated mice were undetectable to 5.5 ± 6.7 O6-Me-dG/10⁸ nucleotides. nih.gov
Method Development Calf Thymus DNA and Rat Liver DNA Developed a highly sensitive LC-UV-MS/MS assay. Limits of detection were 43 fmol. In rats treated with MNU, levels were 14.8 O6-MedG/10⁵ dG. nih.govacs.org
DNA Damage and Repair Cultured Human Cells LC-MS/MS quantification showed that loss of a specific protein (CDKN2AIP) led to decreased accumulation of NMU-induced O6-Me-dG. acs.org
Carcinogen Exposure Mouse Colon and Liver UPLC-MS/MS was used to show non-linear formation of O6-MeG in wildtype mice exposed to azoxymethane, but linear formation in MGMT-deficient mice. nih.gov

Untargeted Discovery of Novel DNA Adducts and Adduct Signatures

The field of DNA adductomics has emerged to provide a global perspective of all DNA modifications, moving beyond the limitations of targeted analyses that focus only on known adducts. Untargeted discovery methodologies are pivotal in identifying novel DNA adducts and defining "adduct signatures" associated with specific exposures or diseases.

The primary technique for untargeted DNA adductomics is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This approach allows for the screening of unknown DNA adducts in complex biological samples. The development of these methods involves significant optimization to enhance sensitivity and reduce analytical challenges. For instance, using ultra-high performance liquid chromatography (UHPLC) with mobile phases containing ammonium bicarbonate can improve signal enhancement. Key mass spectrometry parameters like capillary voltage, cone voltage, and detector voltage are finely tuned to maximize the response of DNA adducts. Furthermore, specialized low-adsorption vials and hybrid surface-coated analytical columns are employed to minimize the loss of analytes.

These untargeted approaches have successfully identified numerous DNA adducts, some of which were previously unreported. In one study, an untargeted DNA adductomics method applied to human colon tissue tentatively identified 54 DNA adducts, 38 of which were novel. nih.gov Such studies have revealed that the presence and levels of DNA adducts can be dependent on species, tissue, age, and sex. For example, significant age-dependent increases in adducts like 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) and 1,N⁶-etheno-2'-deoxyadenosine (εdA) have been observed in human heart tissue. biorxiv.org

The discovery of novel adducts, such as those derived from acetaldehyde (B116499) exposure or bacterial genotoxins like colibactin, provides crucial evidence for the molecular mechanisms of genotoxicity and can lead to the identification of potential biomarkers for cancer risk. biorxiv.org The global profiling of these adducts helps to create a comprehensive picture of the "DNA adductome," advancing our understanding of the etiology of diseases like cancer. nih.govbiorxiv.org

Single-Nucleotide-Resolution Genomic Mapping of O⁶-Methyl-2'-deoxyguanosine

The precise location of DNA adducts within the genome is critical for understanding their biological consequences. While methods for quantifying total O⁶-MeG levels have been available, the ability to map this specific adduct at single-base resolution across the entire genome has been a significant challenge until recently.

A groundbreaking method termed O⁶-MeG-seq has been developed to map O⁶-methylguanine at single-nucleotide resolution throughout the genome. nih.govbiorxiv.orgoup.com This technique was established to investigate the genomic landscape of O⁶-MeG induced by the glioblastoma drug temozolomide (B1682018). nih.gov The O⁶-MeG-seq method is based on a combination of immunoprecipitation and polymerase stalling. biorxiv.orgoup.com

The core principle of O⁶-MeG-seq involves the following key steps:

Immunoprecipitation (IP): Genomic DNA is fragmented, and a specific antibody against O⁶-MeG is used to enrich for DNA fragments containing the adduct. oup.combiorxiv.org

Polymerase Stalling: A critical step involves finding a DNA polymerase that stalls specifically at the O⁶-MeG lesion. While many polymerases can easily bypass this small adduct, the high-fidelity DNA polymerase Platinum SuperFi II was identified to stall effectively at O⁶-MeG sites. biorxiv.orgbiorxiv.orgoup.com This stalling event precisely marks the location of the adduct.

Library Preparation and Sequencing: The fragments with the stalled polymerase are then used to prepare a library for next-generation sequencing (NGS). The sequencing data allows for the mapping of the exact genomic coordinates of the O⁶-MeG adducts at single-base resolution. oup.combiorxiv.org

Validation of the O⁶-MeG-seq method was performed in glioblastoma-derived cell lines, both deficient in and proficient in the repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). biorxiv.org The method was shown to be sensitive and specific, enabling the first genome-wide maps of this critical DNA lesion. oup.com

Table 1: Key Features of O⁶-MeG-seq Methodology

FeatureDescriptionReference
Principle Immunoprecipitation of O⁶-MeG-containing DNA fragments followed by adduct-specific polymerase stalling. biorxiv.orgoup.com
Enrichment Utilizes a specific anti-O⁶-MeG antibody. oup.combiorxiv.org
Adduct Marking Relies on the stalling of Platinum SuperFi II DNA polymerase at the O⁶-MeG site. biorxiv.orgoup.com
Resolution Single-nucleotide. nih.govoup.com
Application Genome-wide mapping of O⁶-MeG adducts induced by alkylating agents like temozolomide. nih.govbiorxiv.org

Using O⁶-MeG-seq, researchers have generated the first genome-wide distribution maps of O⁶-MeG in human cells. biorxiv.orgoup.com These studies have revealed several key patterns regarding the formation and repair of this adduct.

Analysis of O⁶-MeG distribution in glioblastoma cells treated with temozolomide showed that the adduct forms in distinct trinucleotide contexts. The resulting O⁶-MeG signatures were found to be highly similar to the COSMIC (Catalogue of Somatic Mutations in Cancer) mutational signature SBS11, which is characteristic of patients previously treated with temozolomide. nih.govbiorxiv.orgbiorxiv.org This provides a direct link between the formation of the O⁶-MeG adduct and the specific mutational patterns observed in cancers following chemotherapy.

The distribution of O⁶-MeG is influenced by the cellular repair capacity. As expected, cells deficient in the MGMT repair enzyme show significantly higher levels of O⁶-MeG compared to cells with active MGMT. biorxiv.org Interestingly, the studies using O⁶-MeG-seq found that MGMT does not appear to preferentially repair O⁶-MeG in any specific sequence context or chromatin state. nih.govbiorxiv.org However, it was suggested that MGMT may play a role in protecting oncogenes from mutations. nih.govbiorxiv.org

The relationship between O⁶-MeG distribution and genomic features like gene expression and chromatin state has been a key area of investigation. Epigenetic modifications are well-known to influence gene expression by altering the state of chromatin. nih.govkhanacademy.org

The O⁶-MeG-seq studies provided high-resolution insights into these correlations. A significant finding was that the repair of O⁶-MeG by the MGMT enzyme did not show a strong preference for specific chromatin states or levels of gene expression. nih.govbiorxiv.orgbiorxiv.org This suggests that, at least for MGMT-mediated repair, the accessibility of the DNA lesion as defined by open or closed chromatin or active transcription does not appear to be a major determining factor.

However, an MGMT-independent strand bias was observed in the accumulation of O⁶-MeG in highly expressed genes. nih.govbiorxiv.org This suggests the involvement of other repair mechanisms, possibly transcription-coupled repair, in modulating the persistence of this adduct. The expression of the MGMT gene itself is heavily regulated by epigenetic mechanisms, particularly the methylation of its promoter region. nih.govnih.gov Silencing of the MGMT gene via promoter hypermethylation leads to a deficiency in the repair protein, which in turn increases the levels of O⁶-MeG and sensitizes tumor cells to alkylating agents. nih.govwikipedia.org

Table 2: Research Findings on O⁶-MeG Distribution and Correlations

FindingDescriptionReference
Adduct Signature The trinucleotide context of O⁶-MeG formation is highly similar to the TMZ-associated mutational signature SBS11. nih.govbiorxiv.org
MGMT Repair Preference MGMT does not show significant preferential repair based on sequence context, chromatin state, or gene expression level. nih.govbiorxiv.org
Oncogene Protection MGMT repair may preferentially protect oncogenes from mutations induced by O⁶-MeG. nih.govbiorxiv.org
Strand Bias An MGMT-independent strand bias in O⁶-MeG accumulation is observed in highly expressed genes, suggesting other repair pathways are involved. nih.govbiorxiv.org

Impact of O6 Methyl 2 Deoxyguanosine on Gene Regulation and Molecular Pathology in Experimental Models

Role in Oncogene Activation (e.g., K-ras Proto-oncogene)

The presence of unrepaired O⁶-MeG adducts is a critical factor in the activation of proto-oncogenes, most notably the K-ras gene. The K-ras gene is a frequent site for mutations that lead to its constitutive activation, a key step in the development of many cancers. nih.govnih.gov Research has shown that specific codons within the K-ras gene, such as codon 12, are mutational hotspots. nih.govnih.gov

The formation of O⁶-MeG at the guanine (B1146940) bases within this codon can lead to the GGT to GAT point mutation, an activating mutation commonly observed in lung tumors of smokers and in animal models exposed to methylating carcinogens. nih.gov The failure to repair these adducts, often due to the silencing of the MGMT repair enzyme, creates a mutator phenotype that facilitates these specific transition mutations. nih.gov Studies have demonstrated a significant association between MGMT promoter methylation (which silences the gene) and the prevalence of K-ras mutations in various cancers, including gastric carcinoma and soft tissue sarcomas. researchgate.netsigmaaldrich.com For instance, in gastric carcinoma, tumors with MGMT-promoter methylation had a significantly higher rate of K-ras mutations compared to unmethylated tumors. researchgate.net While the DNA repair protein AGT (the human equivalent of MGMT) can repair O⁶-MeG, studies analyzing the kinetics of this repair within the K-ras sequence have shown that the repair rate itself may not be the sole determinant for the observed mutational hotspots, suggesting that the initial formation of the adduct and the cellular context are also critical factors. nih.govnih.gov

Table 1: O⁶-MeG and K-ras Proto-oncogene Activation

Finding Implication for K-ras Activation Supporting Evidence
Mutational Hotspot The second guanine of K-ras codon 12 (GGT) is a major hotspot for G→A transitions. nih.govnih.gov O⁶-MeG at this position leads to a GGT to GAT mutation, locking the K-ras protein in an active state.
MGMT Inactivation Silencing of the MGMT gene via promoter hypermethylation is linked to increased K-ras mutations. nih.govresearchgate.net Tumors with an inactive MGMT gene are less capable of removing O⁶-MeG, allowing the adduct to persist and cause mutations during DNA replication. aacrjournals.orgnih.gov
Carcinogen Exposure Exposure to methylating agents, such as those in tobacco smoke, induces O⁶-MeG formation. nih.gov This adduct is considered a critical lesion for the induction of lung tumors in animal models exposed to tobacco-specific nitrosamines. nih.gov

Inactivation of Tumor Suppressor Genes (e.g., p53)

The mutagenic potential of O⁶-MeG extends to the inactivation of critical tumor suppressor genes, with the p53 gene being a prominent target. The p53 protein, often called the "guardian of the genome," plays a central role in preventing cancer formation by initiating cell cycle arrest, apoptosis, or senescence in response to cellular stress, including DNA damage. The inactivation of p53 through mutation is a hallmark of many human cancers.

The persistence of O⁶-MeG adducts can lead to G:C to A:T transition mutations within the p53 gene, resulting in a non-functional or mutant p53 protein. nih.gov This loss of function cripples a key cellular defense mechanism against uncontrolled cell growth. Studies have found a significant association between the epigenetic silencing of the MGMT gene (via promoter hypermethylation) and the presence of p53 mutations in human cancers like hepatocellular carcinoma. nih.gov In these cases, the inability of the cell to repair O⁶-MeG adducts due to low MGMT activity is directly linked to the acquisition of mutations that disable the p53 tumor suppressor. nih.gov Furthermore, in human lymphocytes, the apoptotic response triggered by O⁶-MeG damage is mediated by p53 stabilization, indicating that a functional p53 pathway is required to eliminate heavily damaged cells. nih.gov Therefore, the inactivation of p53 by O⁶-MeG-induced mutations not only removes a critical tumor suppressor but also allows cells with accumulating DNA damage to survive and proliferate.

Table 2: O⁶-MeG and p53 Tumor Suppressor Gene Inactivation

Finding Implication for p53 Inactivation Supporting Evidence
Mutagenic Mechanism O⁶-MeG causes G:C to A:T transition mutations, a common type of inactivating mutation found in the p53 gene. nih.gov The mispairing of O⁶-MeG with thymine (B56734) during DNA replication leads to permanent sequence changes. aacrjournals.org
Link to MGMT Deficiency Inactivation of the MGMT repair protein is associated with a higher incidence of p53 mutations. nih.gov In hepatocellular carcinoma, MGMT promoter hypermethylation showed a significant association with p53 mutation status. nih.gov
Apoptotic Pathway The p53 protein is a key mediator of the apoptotic response to O⁶-MeG-induced DNA damage. nih.gov Inactivation of p53 allows cells with persistent O⁶-MeG lesions to evade apoptosis, promoting genomic instability.
Oral Cancer Studies Human oral cancer cells with high MGMT activity often express mutant p53. nih.gov This suggests a potential selection for p53 inactivation in cells that are also resistant to certain types of DNA damage. nih.gov

Interplay with Cellular Signaling Pathways Beyond Direct DNA Repair

The cellular response to O⁶-MeG is not limited to the direct reversal of the adduct by MGMT. When the adduct persists, it triggers a complex and multi-layered signaling network that extends far beyond simple DNA repair, ultimately influencing the cell's fate. This response is critically dependent on the DNA Mismatch Repair (MMR) system. nih.gov

After the first round of DNA replication, the O⁶-MeG adduct is mispaired with thymine. This O⁶-MeG:T mismatch is recognized by the MMR system (involving proteins like MSH2 and MSH6). spandidos-publications.com However, instead of successfully repairing the mismatch, the MMR system's attempt to remove the thymine from the newly synthesized strand is futile because the original template strand still contains the O⁶-MeG adduct. This leads to repeated cycles of attempted repair, resulting in persistent single-strand breaks and, following a second round of replication, the formation of highly toxic DNA double-strand breaks (DSBs). nih.govunimedizin-mainz.de

The generation of these DSBs activates a broad signaling cascade. Key signaling proteins involved include:

ATM (Ataxia-Telangiectasia Mutated) and CHK2: These are core components of the DSB response pathway. Their activation signals the presence of severe DNA damage. nih.gov

H2AX: Phosphorylation of this histone variant (to form γH2AX) is an early signal that marks the sites of DSBs. nih.gov

CHK1 and p53: These proteins are also activated early in the response, contributing to cell cycle arrest. nih.govnih.gov

JNK (c-Jun N-terminal kinase): Activation of this stress-activated kinase is part of a later, amplified response that pushes the cell towards apoptosis. nih.gov

This O⁶-MeG/MMR-dependent activation of multiple signaling pathways demonstrates that the cell perceives persistent O⁶-MeG not just as a simple base mismatch but as a source of profound genomic stress that requires a coordinated, system-level response. nih.govnih.gov

Establishment of DNA Damage Thresholds and Cell Fate Decision Points

The ultimate fate of a cell containing O⁶-MeG adducts—whether it survives, undergoes permanent cell cycle arrest (senescence), or dies (apoptosis)—is determined by the level of initial damage and the integrity of its DNA damage response (DDR) pathways. mit.eduresearchgate.net The cell possesses mechanisms to gauge the severity of the damage and trigger a corresponding outcome.

Experimental models show a clear dose-response relationship for O⁶-MeG-induced effects. nih.govresearchgate.net

At low levels of damage: The cell may be able to tolerate and repair the lesions or undergo a transient cell cycle arrest, primarily in the second S-phase after the damage is incurred. nih.govnih.gov If the damage is successfully resolved, the cell can resume proliferation.

At high levels of damage: When the number of O⁶-MeG adducts surpasses a critical threshold, the futile cycles of MMR processing lead to an overwhelming number of DSBs. nih.gov This extensive damage triggers a robust and sustained activation of the DDR signaling network. nih.gov The cell cycle arrests permanently in the second S-phase, DNA replication ceases, and the cell is committed to apoptosis. nih.govnih.gov

This establishment of a damage threshold is a critical cell fate decision point. mit.eduresearchgate.net The DDR machinery acts as a sensor; below the threshold, the response is geared towards repair and survival. Above the threshold, the damage is deemed irreparable, and the response switches to a self-destruct program to eliminate a potentially cancerous cell from the population. nih.govmit.edu The decision is heavily influenced by the status of key proteins like MGMT, MMR components, and p53. For example, cells lacking MGMT but proficient in MMR are highly sensitive to killing by agents that form O⁶-MeG, as they efficiently convert the adducts into lethal DSBs, triggering apoptosis. nih.gov

Future Directions and Emerging Research Avenues

Refinements in Quantitative Adductomics for Enhanced Sensitivity and Specificity

The precise measurement of O6-Me-dG is fundamental to understanding its biological impact. Quantitative adductomics, the large-scale study of DNA adducts, is continuously evolving to provide more sensitive and specific detection methods.

Future refinements are expected to focus on enhancing the limits of quantification (LOQ) of current analytical techniques. For instance, methodologies based on liquid chromatography with tandem mass spectrometry (LC/MS/MS) have already achieved impressive LOQs, estimated to be less than or equal to 0.2 adducts per 10⁸ nucleotides for O6-Me-dG. nih.gov Further improvements in instrumentation and sample preparation will likely lower these detection limits, enabling the quantification of extremely low levels of O6-Me-dG in various biological samples.

A significant challenge in adductomics is the stability of the adducts during analysis. While O6-Me-dG is relatively stable at -20°C and for a limited time at room temperature, other adducts like N7-methyl-2'-deoxyguanosine (N7-MedG) are less stable. nih.gov Future research will likely focus on developing improved methods for sample handling and storage to ensure the integrity of a wider range of DNA adducts, allowing for more comprehensive adductome profiling.

Isotope dilution techniques, using deuterated internal standards like O6-Methyl-2'-deoxyguanosine-D3, are crucial for accurate quantification. nih.gov The continued synthesis and availability of a broader range of stable isotope-labeled internal standards for various DNA adducts will be essential for advancing the field of quantitative adductomics.

Analytical TechniqueLimit of Quantification (LOQ)Key Features
LC/MS/MS≤0.2 adducts/10⁸ nucleotides nih.govHigh sensitivity and specificity, requires specialized equipment.
LC-UV-MS-MS0.085 pmol for O6-MedG nih.govCombines UV and MS detection for enhanced selectivity.

Integration of O6-Methyl-2'-deoxyguanosine Analysis with Multi-Omics Data for Systems Biology Approaches

To gain a holistic understanding of the biological consequences of O6-Me-dG, integrating adductomics data with other "omics" platforms is crucial. nih.gov Systems biology, which aims to understand complex biological systems as a whole, will increasingly rely on the integration of genomics, transcriptomics, proteomics, and metabolomics data with adductomics. researchgate.netfrontiersin.org

This multi-omics approach will allow researchers to connect the presence of O6-Me-dG with changes in gene expression, protein levels, and metabolic pathways. nih.govsemanticscholar.org For example, understanding how O6-Me-dG formation impacts the expression of DNA repair genes, cell cycle regulators, and apoptosis-related proteins can provide a more complete picture of the cellular response to this type of DNA damage. wikipedia.org

A key challenge in multi-omics integration is the development of sophisticated bioinformatics tools and computational models to analyze and interpret these large and diverse datasets. nih.gov Future research will focus on creating algorithms and software capable of identifying meaningful correlations and causal relationships between O6-Me-dG levels and other molecular changes within the cell.

Development of Novel Probes and Chemical Tools for Studying O6-Methyl-2'-deoxyguanosine Interactions

The development of novel molecular probes and chemical tools is essential for visualizing and studying the interactions of O6-Me-dG within the complex cellular environment. These tools can help elucidate the mechanisms by which this adduct is recognized and processed by cellular machinery.

Emissive guanine (B1146940) analogs are being developed as fluorescent probes to monitor the activity of O6-alkylguanine-DNA-transferase (AGT), the primary enzyme responsible for repairing O6-Me-dG. nih.govacs.org These probes, such as O6-benzyl and O6-methyl derivatives of fluorescent guanine surrogates, exhibit changes in their fluorescence properties upon interaction with AGT, allowing for real-time monitoring of the repair process in vitro and potentially in living cells. nih.govresearchgate.net

Furthermore, mechanism-based fluorescent probes are being designed to specifically label active O6-methylguanine-DNA methyltransferase (MGMT) in live cells, providing a powerful tool for studying the cellular capacity for DNA repair. rsc.org The continued development of brighter, more specific, and cell-permeable probes will be a major focus of future research. nih.govresearchgate.net

Probe TypeApplicationKey Feature
Emissive Guanine AnalogsMonitoring AGT/MGMT activity nih.govacs.orgChange in fluorescence upon dealkylation acs.org
Mechanism-Based Fluorescent ProbesLabeling active MGMT in live cells rsc.orgCovalently binds to the active site of the enzyme
Synthetic Nucleoside AnalogsDetecting O6-MeG in DNA duplexes nih.govForm stable pairs with O6-MeG through H-bonding and stacking nih.gov

Elucidation of O6-Methyl-2'-deoxyguanosine’s Structural Impact on Nucleic Acid Conformation and Protein Binding

The presence of O6-Me-dG in the DNA double helix can significantly alter its local structure, which in turn affects its interactions with proteins, including DNA polymerases and repair enzymes. High-resolution structural studies are crucial for understanding the molecular basis of O6-Me-dG's mutagenicity and its recognition by the cellular machinery.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided valuable insights into the conformation of O6-Me-dG-containing DNA. For instance, structural studies have shown that when paired with cytosine, the O6-MeG:C pair often adopts a "wobble" conformation. pnas.orgnih.gov In contrast, when paired with thymine (B56734), it can form a structure that is isosteric to a standard Watson-Crick base pair. pnas.orgnih.gov

Future research will likely employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to capture snapshots of O6-Me-dG within larger protein-DNA complexes. These studies will provide a more dynamic view of how this lesion is recognized and processed by DNA polymerases during replication and by repair proteins.

Understanding the subtle conformational changes induced by O6-Me-dG is also key to designing better probes and potential therapeutic agents. For example, synthetic nucleoside analogs with extended π-systems have been developed to bind more stably to O6-MeG-containing DNA, likely through enhanced stacking interactions. nih.gov Further elucidation of these structural details will guide the development of even more effective tools for studying and potentially modulating the effects of O6-Me-dG.

O6-Me-dG Base PairingConformationStructural Implication
O6-MeG:CWobble conformation pnas.orgnih.govDistorts the DNA helix, can lead to mispairing.
O6-MeG:TWatson-Crick isosteric conformation pnas.orgnih.govMimics a correct base pair, leading to G-to-A transition mutations. wikipedia.orggenelink.comgenelink.com

Q & A

Basic Research Questions

Q. How can O-6-Methyl-2'-deoxyguanosine-D3 be reliably detected and quantified in DNA samples?

  • Methodological Answer : Use a combined immunoaffinity/HPLC approach. Immunoaffinity columns with antibodies specific to methylated guanine adducts can isolate this compound from DNA hydrolysates. Subsequent HPLC separation with UV or fluorescence detection enables quantification. For deuterated analogs, isotope dilution mass spectrometry (IDMS) improves accuracy by correcting for recovery losses during sample preparation .

Q. What experimental models are suitable for studying the genotoxic effects of this compound?

  • Methodological Answer : In vitro systems like human cell lines (e.g., HepG2 or TK6 cells) are preferred for controlled studies. To assess adduct persistence, use repair-deficient cell lines (e.g., MGMT-knockout) to isolate the compound’s direct effects. For mechanistic insights, pair these models with reporter assays (e.g., p53 mutation analysis) to link adduct formation to downstream genomic instability .

Q. How should researchers prepare stable isotope-labeled internal standards for this compound?

  • Methodological Answer : Synthesize deuterated standards via enzymatic or chemical methylation of 2'-deoxyguanosine using deuterated methyl donors (e.g., D3-methyl methanesulfonate). Validate purity using NMR (e.g., ¹H and ¹³C spectra for methyl group confirmation) and LC-MS/MS. Store standards in methanol/water (90:10 v/v) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on adduct repair kinetics be resolved across studies?

  • Methodological Answer : Discrepancies often arise from variability in repair enzyme activity (e.g., MGMT or AlkB homologs). Standardize assays by:

  • Using recombinant repair enzymes to control reaction conditions.
  • Quantifying adduct levels at multiple timepoints via LC-MS/MS to generate time-resolved repair curves.
  • Normalizing data to enzyme activity units (e.g., pmol adduct repaired/µg protein/hour) .

Q. What experimental designs mitigate confounding factors in longitudinal studies of adduct accumulation?

  • Methodological Answer :

  • Controls : Include negative controls (untreated DNA) and positive controls (DNA exposed to methylating agents like MNNG).
  • Cohort stratification : Group samples by repair enzyme expression levels (measured via qPCR or Western blot).
  • Statistical models : Apply mixed-effects regression to account for intra-sample variability .

Q. How can researchers distinguish this compound from structurally similar adducts (e.g., O-6-carboxymethyl derivatives)?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer to differentiate adducts by exact mass (e.g., m/z shift from deuterium labeling). Pair this with tandem MS/MS fragmentation to confirm diagnostic ions. For antibody-based methods, validate cross-reactivity using synthetic adduct standards in competitive ELISA .

Q. What analytical strategies improve sensitivity in low-abundance adduct detection?

  • Methodological Answer :

  • Pre-concentration : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) enhances recovery.
  • Signal amplification : Use nanoflow LC coupled with electron multiplier detectors for MS-based assays.
  • Data-independent acquisition (DIA) : Enables untargeted adductomics by capturing MS/MS spectra for all ions within a defined range .

Methodological Considerations for Data Interpretation

Q. How should researchers address non-linear dose-response relationships in adduct formation studies?

  • Methodological Answer : Fit data to a Hill equation or logistic regression model to account for saturation kinetics. Validate using Akaike’s Information Criterion (AIC) to compare model fits. For mechanistic studies, integrate enzyme kinetics (e.g., Michaelis-Menten parameters for methyltransferase activity) .

Q. What statistical frameworks are appropriate for multi-omics integration (e.g., adductomics with transcriptomics)?

  • Methodological Answer : Use partial least squares-discriminant analysis (PLS-DA) or weighted gene co-expression networks (WGCNA) to identify correlations between adduct levels and gene expression clusters. Adjust for multiple testing with Benjamini-Hochberg correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.